molecular formula C8H12O3 B1583595 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one CAS No. 87769-39-9

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one

Cat. No. B1583595
CAS RN: 87769-39-9
M. Wt: 156.18 g/mol
InChI Key: NZEPEQVPVAXLSY-UHFFFAOYSA-N
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Description

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a chemical compound used as a building block in organic synthesis . It serves as a direct precursor to β-dicarbonyl compounds .


Synthesis Analysis

The synthesis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one can be achieved from TERT-BUTYL 2-METHYL-3-OXOBUTANOATE and Acetone .


Molecular Structure Analysis

The molecular formula of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is C8H12O3. Its molecular weight is 156.18 . The InChI code is 1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 .


Chemical Reactions Analysis

Flash pyrolysis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one generates acetylketene . It is a diketene-acetone adduct . It was also used in the preparation of N-alkenyl acetoacetamides .


Physical And Chemical Properties Analysis

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a liquid at 20°C . It has a boiling point of 72°C at 3 mmHg . The compound has a refractive index of 1.46 and a specific gravity of 1.07 . It should be stored at temperatures between 0-10°C .

Scientific Research Applications

Versatile Synthetic Applications

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one and related compounds have been explored for their versatility in organic synthesis. For instance, 6-Bromomethyl-4H-1,3-dioxin, derived from this compound, is used for constructing various heterocycles and carbocycles. These include bicyclo[4.3.1]decan-3,10-diones, benzazocines, and 4-hydroxypipecolic acid, highlighting its utility in synthesizing complex organic frameworks (Greshock & Funk, 2002).

Computational Chemistry Studies

The compound has been studied using ab initio molecular orbital methods, providing insights into its conformers and energies. These studies are crucial for understanding its reactivity and stability, contributing to its applicability in various synthetic routes (Freeman et al., 1998).

Synthesis of Pyrones and Dioxinones

In another study, the transformation of similar dioxins into pyrones and dioxinones was explored. This process exemplifies the compound's role in the synthesis of diverse organic molecules, potentially useful in various chemical industries (Katritzky et al., 2005).

Green Chemistry Approaches

There has also been a focus on developing environmentally friendly methods to synthesize derivatives of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one. One such approach involves catalyst-free conditions for constructing 4H-benzo[d][1,3]dioxin-4-ones, important in producing insecticides and benzene derivatives (Lin et al., 2014).

Research on Dioxin-like Compounds

Although slightly tangential, research on dioxin-like compounds, to which 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is chemically related, has been conducted. For instance, the World Health Organization reevaluated human and mammalian toxic equivalency factors for dioxins, underlining the significance of understanding these compounds from a toxicological perspective (van den Berg et al., 2006).

Safety And Hazards

This compound is classified as a flammable liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, powder extinguisher, or alcohol-resistant foam should be used to extinguish it . It should be stored in a well-ventilated place and kept cool .

Future Directions

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is used as a building block in organic synthesis and serves as a direct precursor to β-dicarbonyl compounds . It has potential applications in the synthesis of acetylketene by flash pyrolysis .

properties

IUPAC Name

2,2,5,6-tetramethyl-1,3-dioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPEQVPVAXLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(OC1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336981
Record name 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one

CAS RN

87769-39-9
Record name 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
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Reactant of Route 6
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one

Citations

For This Compound
2
Citations
JF Basset - 2011 - spiral.imperial.ac.uk
The β-resorcylic acid (1) unit can be found in a number of biologically active natural products including montagnetol (2), hair-growth stimulant pochonin G (3), antioxidant erythrin (4), …
Number of citations: 3 spiral.imperial.ac.uk
S Li, B Hou, J Wang - The Journal of Organic Chemistry, 2021 - ACS Publications
A palladium-catalyzed highly regio- and stereoselective allenic C–H oxidative coupling with α-diazo esters is developed. The reaction pathway involves allylic palladium carbene as the …
Number of citations: 7 pubs.acs.org

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